N-(2-cyclohexyl-2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide
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Overview
Description
N-(2-cyclohexyl-2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclohexyl-2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide typically involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 2-cyclohexyl-2-hydroxyethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of solvents such as dichloromethane or toluene can facilitate the reaction and aid in the purification of the final product. The product is typically isolated by filtration, followed by recrystallization to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclohexyl-2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
N-(2-cyclohexyl-2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-cyclohexyl-2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt metabolic pathways and exert therapeutic effects, particularly in the case of antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyclohexyl-2-hydroxyethyl)-2-ethoxybenzenesulfonamide
- N-(2-cyclohexyl-2-hydroxyethyl)thiophene-2-sulfonamide
- N-(adamantan-1-yl)-2-[cyclohexyl(2-hydroxyethyl)amino]acetamide
Uniqueness
N-(2-cyclohexyl-2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide is unique due to the presence of both cyclohexyl and dimethylbenzenesulfonamide groups, which confer distinct chemical properties and potential biological activities. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3S/c1-12-8-9-13(2)16(10-12)21(19,20)17-11-15(18)14-6-4-3-5-7-14/h8-10,14-15,17-18H,3-7,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGWQJWLIJUPND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(C2CCCCC2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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